N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚烷基)-2-吡啶甲酸腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

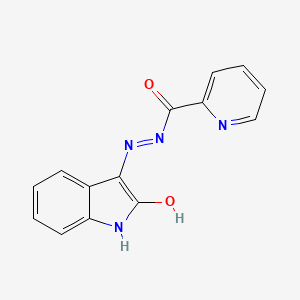

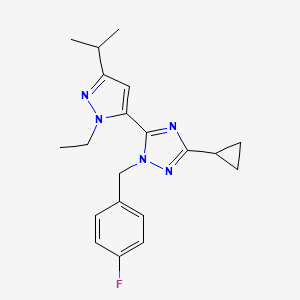

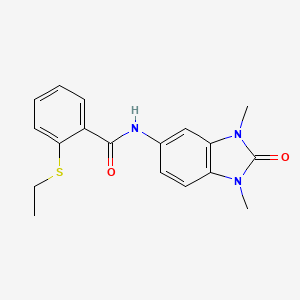

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide belongs to a class of compounds known for their significant chemical versatility and potential biological activity. This compound, like its analogs, is synthesized through the condensation of specific hydrazides with aldehydes, forming a hydrazone linkage that is central to its structure and reactivity.

Synthesis Analysis

The synthesis of similar compounds typically involves the refluxing of components like indole-2-carbaldehyde and isonicotinic hydrazide in solvents such as ethanol. This process results in hydrazone ligands that can further form complexes with various metals through coordination to the carbonyl oxygen and azomethine nitrogen atoms, leading to compounds with distinct geometric arrangements (Abubakar, Musa, & Amusan, 2019).

Molecular Structure Analysis

The molecular structure of these compounds, as determined by techniques like X-ray diffraction, shows significant variations in their geometry, particularly in the orientation of the pyridine and indole rings. This structure is crucial for the compound's reactivity and potential interactions with biological targets. For instance, compounds similar to N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-pyridinecarbohydrazide have been shown to form crystalline structures that involve hydrogen bonding and π-π stacking interactions (Novaković et al., 2012).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, highlighting their reactivity towards different reagents and conditions. The presence of hydrazone linkages and pyridine rings facilitates reactions like cyclization and the formation of metal complexes. These reactions can significantly alter the compound's physical and chemical properties, making them suitable for diverse applications, including catalysis and material science.

Physical Properties Analysis

Physical properties such as solubility, melting points, and conductivities provide insights into the practical aspects of handling and using these compounds. Typically, compounds in this class are insoluble in water and common organic solvents but are soluble in DMSO and DMF, indicating their potential use in specialized applications. Melting points and thermal stability are also critical for determining the conditions under which these compounds can be used or stored (Abubakar, Musa, & Amusan, 2019).

科学研究应用

超分子结构和非线性光学性质

一项研究探索了基于吡啶的新型腙衍生物的合成和结构分析通过超声处理,揭示了由于氢键和显着的非线性光学性质而持续存在的超分子结构。获得了量子化学见解,突出了化合物的优化几何形状和在材料结构中的潜力 (Khalid 等人,2021).

用于螺-[吲哚-噻唑烷]衍生物的微波辅助合成

微波诱导合成技术被应用于从 N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚烷基)-2-吡啶甲酸腙中合成螺-[吲哚-噻唑烷]化合物及其亚烷基衍生物。这种绿色化学途径展示了一种合成这些化合物的高效方法,这些化合物在各个领域具有潜在应用 (Shrimali 等人,2010).

具有抗菌潜力的过渡金属配合物

对 N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚烷基)-2-吡啶甲酸腙的一些过渡金属配合物的合成和表征的研究揭示了它们的潜在抗菌剂。这些配合物通过分光光度法表征,显示出作为针对各种微生物菌株的生物活性化合物的希望 (Abubakar 等人,2019).

螺(吲哚-噻唑烷)衍生物作为抗菌剂

一项专注于微波诱导制备 N-(2-氧代-1,2-二氢-3'H-吲哚-3-亚烷基)吡啶-4-甲酸腙,然后进行环缩合以合成螺-[吲哚-噻唑烷]衍生物的研究,证明了它们的抗菌效果。这些发现表明该化合物在开发新的抗菌剂方面具有实用性 (Shinde 和 Raskar,2019).

抑制色氨酸 2,3-双加氧酶 (TDO-2) 用于癌症治疗

通过开发新型 3-(吲哚-3-基)吡啶衍生物(作为 TDO2 抑制剂)探索了癌症治疗的创新。这些化合物已显示出治疗和预防癌症的潜力,展示了 N'-(2-氧代-1,2-二氢-3H-吲哚-3-亚烷基)-2-吡啶甲酸腙衍生物在治疗应用中的多功能性 (Abdel-Magid,2017).

属性

IUPAC Name |

N-[(2-hydroxy-1H-indol-3-yl)imino]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-13(11-7-3-4-8-15-11)18-17-12-9-5-1-2-6-10(9)16-14(12)20/h1-8,16,20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKMFBUPFBISGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5511099.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5511126.png)

![5-amino-2-{[(2-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5511148.png)

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)